3-[(4-nitrobenzyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide
Overview
Description
3-[(4-nitrobenzyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide is a complex organic compound with the molecular formula C19H13F3N2O3S2 and a molecular weight of 438.44 g/mol . This compound features a thiophene ring, a nitrobenzyl group, and a trifluoromethylphenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-[(4-nitrobenzyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide typically involves multi-step organic reactionsThe reaction conditions usually require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the nucleophilic attack . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-[(4-nitrobenzyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide undergoes various chemical reactions, including:
Oxidation: The nitrobenzyl group can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(4-nitrobenzyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 3-[(4-nitrobenzyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites on enzymes, inhibiting their activity or altering their function. The pathways involved may include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular signaling .
Comparison with Similar Compounds
Similar compounds to 3-[(4-nitrobenzyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide include:
This compound analogs: These compounds have similar structures but with slight modifications in functional groups.
Thiophene derivatives: Compounds with a thiophene ring and various substituents.
Trifluoromethylphenyl compounds: Compounds containing the trifluoromethylphenyl group with different core structures. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-[(4-nitrophenyl)methylsulfanyl]-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2O3S2/c20-19(21,22)13-3-5-14(6-4-13)23-18(25)17-16(9-10-28-17)29-11-12-1-7-15(8-2-12)24(26)27/h1-10H,11H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUWAXVCPLLGSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=C(SC=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601128362 | |
Record name | 3-[[(4-Nitrophenyl)methyl]thio]-N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601128362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
251097-03-7 | |
Record name | 3-[[(4-Nitrophenyl)methyl]thio]-N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=251097-03-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[[(4-Nitrophenyl)methyl]thio]-N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601128362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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